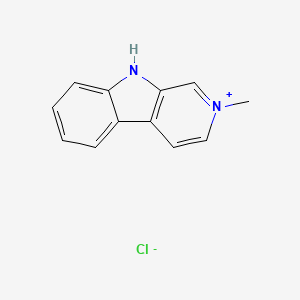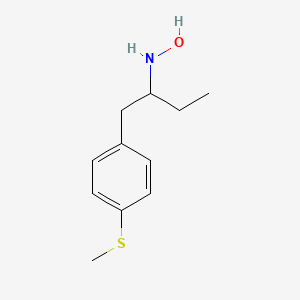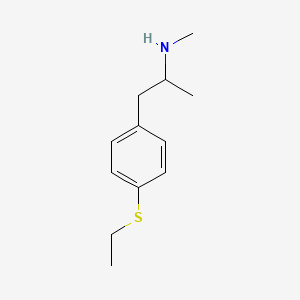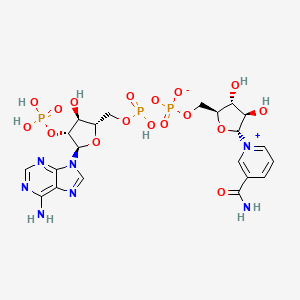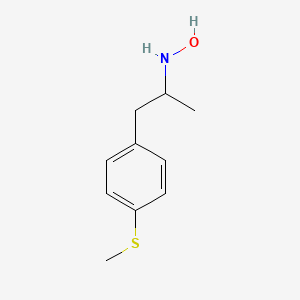
2-N-Hydroxyamino-1-(4-methylthiophenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane typically involves the reaction of 4-methylthiophenyl derivatives with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels required for research and application .
Chemical Reactions Analysis
Types of Reactions
2-N-Hydroxyamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyamino group to a nitroso or nitro group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylpropane derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
2-N-Hydroxyamino-1-(4-methylthiophenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating serotonin levels, which has implications in understanding neurological disorders.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin imbalance.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane involves its interaction with serotonin transporters in the central nervous system. It plays a key role in regulating the availability of serotonin to other receptors, thereby influencing serotonergic signaling pathways. This regulation is crucial for maintaining normal neurological functions and has implications in the treatment of various psychiatric and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-N-Hydroxyamino-1-methyl-6-phenylimidazo [4,5-b]pyridine: Known for its role in carcinogenesis and its interaction with androgen pathways.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Used in various chemical syntheses and has similar structural features.
Uniqueness
Unlike other similar compounds, it has a distinct mechanism of action that makes it a valuable tool in studying serotonin regulation and its related effects .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H15NOS/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
WSDWYDJPBFHVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)SC)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
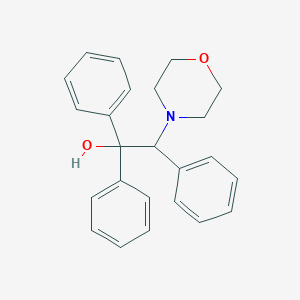
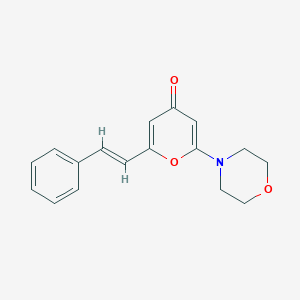
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
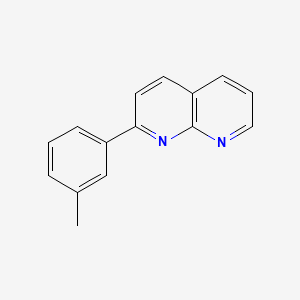
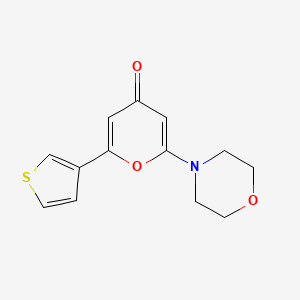
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
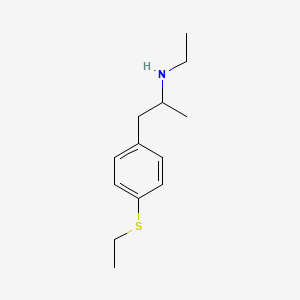

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
